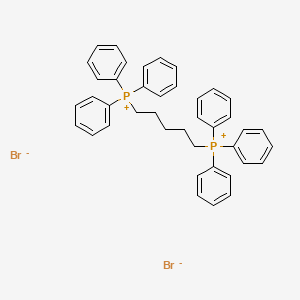

Pentamethylenebis(triphenylphosphonium) bromide

Description

Systematic Nomenclature and Chemical Abstracts Service Registry Number (22884-31-7)

The compound is systematically designated according to International Union of Pure and Applied Chemistry nomenclature as triphenyl(5-triphenylphosphaniumylpentyl)phosphanium dibromide. The Chemical Abstracts Service has assigned this compound the registry number 22884-31-7, which serves as its unique chemical identifier in scientific databases and literature. Alternative systematic names include 1,5-Pentanediylbis(triphenylphosphonium) dibromide and the more comprehensive designation 1,1′-(1,5-pentanediyl)bis[1,1,1-triphenyl-phosphonium] bromide (1:2).

The compound possesses several recognized synonyms that reflect different aspects of its structural organization. These include pentane-1,5-diylbis(triphenylphosphonium) bromide, pentamethylenebis(triphenylphosphonium bromide), and 1,5-pentanediylbis(triphenylphosphonium) dibromide. The nomenclature emphasizes the central pentamethylene chain that serves as the linking unit between the two triphenylphosphonium centers. This systematic naming convention facilitates precise identification of the compound in chemical databases and research publications, ensuring consistency across different scientific contexts and applications.

Molecular Formula (C₄₁H₄₀Br₂P₂) and Molecular Weight (754.51 grams per mole)

The molecular composition of this compound is accurately represented by the formula C₄₁H₄₀Br₂P₂, indicating the presence of 41 carbon atoms, 40 hydrogen atoms, 2 bromine atoms, and 2 phosphorus atoms. Multiple authoritative sources report slight variations in the calculated molecular weight, with values ranging from 754.51 to 754.54 grams per mole, reflecting different computational methods and rounding conventions used in molecular weight calculations.

| Property | Value | Source Reference |

|---|---|---|

| Molecular Formula | C₄₁H₄₀Br₂P₂ | |

| Molecular Weight | 754.51 g/mol | |

| Molecular Weight | 754.53 g/mol | |

| Molecular Weight | 754.54 g/mol |

The molecular architecture consists of two identical triphenylphosphonium cations, each containing three phenyl rings bonded to a central phosphorus atom. These cationic centers are connected through a linear pentamethylene chain (-(CH₂)₅-), creating a symmetrical bis-cationic structure. The two bromide anions serve as counterions, maintaining overall electrical neutrality of the compound. This structural arrangement results in a compound with distinctive physical and chemical properties that differentiate it from mono-phosphonium salts and other related organophosphorus compounds.

Crystal Structure Analysis and X-ray Diffraction Data

The crystalline properties of this compound have been characterized through various analytical techniques, revealing important structural information about the solid-state organization of this bis-phosphonium salt. The compound exhibits a well-defined melting point, with reported values showing some variation depending on the measurement conditions and sample purity. The most commonly cited melting point range is 253-255°C, though some sources report a more specific value of 262°C.

The crystallographic analysis reveals that the compound adopts a specific spatial arrangement in the solid state, influenced by the conformational flexibility of the pentamethylene linker and the bulky triphenylphosphonium groups. While comprehensive single-crystal X-ray diffraction data for this specific compound is limited in the available literature, related triphenylphosphonium compounds have been extensively studied using X-ray crystallography techniques. These studies provide valuable insights into the general structural behavior of similar bis-phosphonium systems.

The hygroscopic nature of the compound necessitates careful storage conditions to maintain crystalline integrity and prevent moisture uptake, which could affect both structural stability and analytical measurements. Storage recommendations include maintaining the compound in a cool, dry environment within tightly sealed containers under inert gas atmosphere to prevent degradation and moisture absorption.

Spectroscopic Characterization (Proton/Phosphorus-31/Fluorine-19 Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

Spectroscopic characterization of this compound provides detailed information about its molecular structure and electronic environment. The compound's molecular structure can be precisely defined through its Simplified Molecular Input Line Entry System representation: [Br-].[Br-].C(CCP+(C1=CC=CC=C1)C1=CC=CC=C1)CCP+(C1=CC=CC=C1)C1=CC=CC=C1. This notation clearly illustrates the connectivity between the various molecular components and the ionic nature of the compound.

The International Chemical Identifier key for this compound is XIZMFZWZYVQIOX-UHFFFAOYSA-L, which provides a standardized method for digital representation and database searching. The complete International Chemical Identifier string offers detailed structural information that can be used for computational modeling and structure-activity relationship studies. Mass spectrometry analysis would be expected to show characteristic fragmentation patterns corresponding to the loss of bromide ions and subsequent fragmentation of the organic cation framework.

| Spectroscopic Technique | Expected Key Features | Structural Information |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | Aromatic protons (7.0-8.0 ppm), Aliphatic chain protons (1.0-3.0 ppm) | Phenyl ring environments, Pentamethylene chain |

| ³¹P Nuclear Magnetic Resonance | Characteristic phosphonium chemical shift | Phosphorus environment in quaternary state |

| Infrared Spectroscopy | Carbon-hydrogen stretching, Phosphorus-carbon stretching | Organic framework vibrations |

| Mass Spectrometry | Molecular ion peaks, Fragmentation patterns | Molecular weight confirmation, Structural elucidation |

Propriétés

IUPAC Name |

triphenyl(5-triphenylphosphaniumylpentyl)phosphanium;dibromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H40P2.2BrH/c1-8-22-36(23-9-1)42(37-24-10-2-11-25-37,38-26-12-3-13-27-38)34-20-7-21-35-43(39-28-14-4-15-29-39,40-30-16-5-17-31-40)41-32-18-6-19-33-41;;/h1-6,8-19,22-33H,7,20-21,34-35H2;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIZMFZWZYVQIOX-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H40Br2P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20945560 | |

| Record name | (Pentane-1,5-diyl)bis(triphenylphosphanium) dibromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20945560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

754.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22884-31-7 | |

| Record name | Pentamethylenebis(triphenylphosphonium) bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022884317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Pentane-1,5-diyl)bis(triphenylphosphanium) dibromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20945560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentamethylenebis(triphenylphosphonium) bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.160 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reagents and Solvents

- Triphenylphosphine: The nucleophilic phosphine source.

- 1,5-Dibromopentane: The alkylating agent providing the pentamethylene linker.

- Solvents: Common solvents include toluene, methanol, ethanol, and acetonitrile. The choice of solvent affects reaction rate, yield, and ease of purification.

Reaction Conditions

- Temperature: Typically reflux temperatures of the solvent used (e.g., 80 °C for toluene).

- Reaction Time: Ranges from 5 to 32 hours depending on scale and solvent.

- Pressure: Generally atmospheric pressure; however, some methods use sealed pressure vessels for higher temperatures.

Representative Preparation Procedure

Based on analogous phosphonium salt syntheses and the data from related patents (e.g., CN106046053A, US3334144A), the following procedure is adapted for this compound:

| Step | Description | Reagents and Quantities | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Dissolution of triphenylphosphine in toluene | Triphenylphosphine (e.g., 90 kg), Toluene (200 kg) | Stir at room temperature | Homogeneous solution |

| 2 | Dropwise addition of 1,5-dibromopentane | 1,5-Dibromopentane (60 kg) | Reflux at 80 °C for 5-6 hours under normal pressure | Formation of bis(triphenylphosphonium) bromide intermediate |

| 3 | Cooling and filtration | - | Cool to room temperature, filter solid | Isolation of crude product |

| 4 | Washing and drying | - | Wash with cold ethanol/methanol, dry under vacuum | Pure this compound |

Process Optimization and Variations

Solvent Effects

- Toluene: Preferred for reflux conditions due to its boiling point (~110 °C), allowing efficient reaction without high pressure.

- Methanol/Ethanol: Used in related phosphonium salt syntheses for subsequent purification steps or alternative alkylations; however, toluene is favored for initial alkylation with dibromoalkanes due to better solubility and reaction control.

Reaction Time and Yield

- Reaction times of 5-6 hours at reflux typically yield high conversion.

- Yields for similar bis(triphenylphosphonium) salts are generally in the range of 60-70%.

- Extended reaction times or higher temperatures may increase yield but risk side reactions.

Purification

- Filtration of the solid product followed by washing with cold alcohol solvents removes unreacted phosphine and byproducts.

- Drying under vacuum at moderate temperatures (~50-100 °C) ensures removal of residual solvents.

Comparative Analysis of Preparation Methods

| Parameter | Method A (Toluene Reflux) | Method B (Pressure Vessel) | Method C (Alcoholic Solvent) |

|---|---|---|---|

| Alkylating Agent | 1,5-Dibromopentane | 1,5-Dibromopentane | 1,5-Dibromopentane |

| Solvent | Toluene | Acetonitrile or Benzene | Methanol or Ethanol |

| Temperature | ~80-110 °C (reflux) | 120-140 °C (pressure vessel) | 50-80 °C (reflux) |

| Pressure | Atmospheric | Elevated (sealed vessel) | Atmospheric |

| Reaction Time | 5-6 hours | 20-32 hours | 10-14 hours |

| Yield | 60-70% | Up to 94% (for related phosphonium salts) | 60-70% |

| Purification | Filtration and drying | Centrifugation and drying | Filtration and recrystallization |

| Advantages | Simple setup, moderate conditions | Higher yield possible | Lower temperature, easier handling |

| Disadvantages | Moderate yield | Requires pressure equipment | Longer reaction time, lower yield |

Research Findings and Industrial Considerations

- The reaction between triphenylphosphine and dibromoalkanes is well-established and scalable.

- Using toluene as a solvent with reflux conditions provides a practical balance between yield and operational simplicity.

- Alternative methods involving pressure vessels and acetonitrile can improve yields but require more complex equipment.

- Purification is straightforward, typically involving filtration and drying.

- Cost considerations favor solvents like methanol or ethanol for post-reaction processing due to lower cost and ease of solvent recovery.

- Energy consumption is minimized by conducting reactions at atmospheric pressure and moderate temperatures.

Summary Table of Key Preparation Parameters

| Parameter | Typical Range/Value |

|---|---|

| Triphenylphosphine amount | Stoichiometric to slight excess |

| Dibromoalkane amount | Stoichiometric |

| Solvent volume | 2-5 times reagent weight |

| Reaction temperature | 80-110 °C (toluene reflux) |

| Reaction time | 5-14 hours |

| Pressure | Atmospheric or slight pressure |

| Yield | 60-70% (typical), up to 94% (optimized) |

| Purity | >99% after purification |

Analyse Des Réactions Chimiques

Types of Reactions

Pentamethylenebis(triphenylphosphonium) bromide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ions are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be involved in redox reactions, particularly in the formation of phosphine oxides.

Wittig Reactions: It is a key reagent in Wittig reactions, where it reacts with carbonyl compounds to form alkenes.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide, alkoxide, and amine groups.

Oxidizing Agents: Hydrogen peroxide and other peroxides are often used in oxidation reactions.

Wittig Reagents: The compound reacts with aldehydes and ketones in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions include substituted phosphonium salts, phosphine oxides, and alkenes, depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Drug Delivery Systems

One of the most promising applications of pentamethylenebis(triphenylphosphonium) bromide is its use in targeted drug delivery systems, particularly for mitochondrial targeting. Mitochondria are crucial for cellular energy production and are implicated in various diseases, including cancer and neurodegenerative disorders.

Case Study: Mitochondrial-Targeted Liposomal Systems

Recent research has demonstrated the effectiveness of triphenylphosphonium-based liposomal systems for delivering chemotherapeutic agents directly to mitochondria. These systems utilize the positive charge of triphenylphosphonium to enhance cellular uptake and improve the therapeutic efficacy of drugs. For instance, engineered liposomes functionalized with triphenylphosphonium have shown increased cytotoxicity against cancer cells by facilitating the accumulation of drugs within mitochondria, thereby triggering apoptosis more effectively than conventional delivery methods .

Table 1: Comparison of Drug Delivery Systems

| System Type | Targeting Mechanism | Efficacy | References |

|---|---|---|---|

| Conventional Liposomes | Passive targeting | Moderate | |

| Triphenylphosphonium Liposomes | Active mitochondrial targeting | High |

Organic Synthesis

This compound also plays a significant role in organic synthesis, particularly in reactions involving phosphonium salts. These compounds are often employed as intermediates in various organic transformations.

Applications in Synthesis

- Wittig Reactions : It serves as a precursor for generating ylide species that are crucial in Wittig reactions for synthesizing alkenes from aldehydes and ketones.

- Epoxidation Reactions : The compound is utilized as a reagent in the epoxidation of alkenes, facilitating the formation of epoxides which are valuable intermediates in synthetic organic chemistry .

Table 2: Key Reactions Involving this compound

| Reaction Type | Role of this compound | Outcome |

|---|---|---|

| Wittig Reaction | Precursor for ylide formation | Synthesis of alkenes |

| Epoxidation | Reactant for alkene epoxidation | Formation of epoxides |

Mitochondrial Research

The compound's ability to target mitochondria has implications beyond drug delivery; it also aids in studying mitochondrial function and dysfunction. Researchers are investigating how triphenylphosphonium derivatives can be used to probe mitochondrial dynamics and bioenergetics.

Research Insights

Studies have shown that triphenylphosphonium compounds can induce mitochondrial depolarization, leading to insights into the mechanisms of cell death and survival under stress conditions. This application is particularly relevant in cancer research, where understanding mitochondrial behavior can inform therapeutic strategies .

Mécanisme D'action

The mechanism of action of pentamethylenebis(triphenylphosphonium) bromide involves its ability to interact with biological membranes and cellular components. The triphenylphosphonium groups facilitate its accumulation in mitochondria, where it can disrupt mitochondrial function by damaging the membrane and inhibiting respiration . This property makes it a valuable tool in studies of mitochondrial function and potential therapeutic applications.

Comparaison Avec Des Composés Similaires

Bis-Phosphonium Salts with Varying Alkyl Chain Lengths

The length of the alkyl chain bridging the two phosphonium groups significantly impacts physical and chemical properties. Key analogs include:

Key Findings :

- Longer chains (e.g., pentamethylene) enhance solubility in nonpolar solvents compared to ethylene-linked analogs, making them suitable for reactions in hydrophobic environments .

- Tetramethylene and pentamethylene derivatives exhibit higher thermal stability than ethylene analogs due to reduced steric strain .

Counterion Variants (Chloride, Iodide)

Replacing bromide with other halides alters reactivity and stability:

Research Insights :

Mono-Substituted Triphenylphosphonium Salts

Mono-phosphonium salts with alkyl or aryl substituents differ in functionality:

Functional Contrasts :

- Mono-substituted salts (e.g., heptyltriphenylphosphonium bromide) are monofunctional, limiting their utility in crosslinking or tandem reactions .

- The carboxybutyl derivative’s carboxylic acid group enables conjugation to biomolecules, unlike the non-functionalized pentamethylene analog .

Structurally Related Compounds

- Pentamethylenebis(magnesium bromide) (CAS 23708-48-7): A Grignard reagent with a similar pentamethylene chain but entirely different reactivity (nucleophilic additions vs. phosphonium-based electrophilic reactions) .

- Tetraphenylphosphonium bromide (CAS 2751-90-8): A single phosphonium center, simpler structure, and lower molecular weight (355.28 g/mol), used primarily as a phase-transfer catalyst or ionic liquid .

Activité Biologique

Pentamethylenebis(triphenylphosphonium) bromide (also known as TPP-linked compounds) has garnered attention in recent years due to its potential biological activities, particularly in cancer therapy and mitochondrial targeting. This article reviews the synthesis, biological effects, mechanism of action, and case studies related to this compound, supported by empirical data.

1. Synthesis and Structural Characteristics

This compound is synthesized through the reaction of triphenylphosphine with appropriate alkyl halides. The structure consists of two triphenylphosphonium groups linked by a pentamethylene chain, which enhances its lipophilicity and mitochondrial targeting capabilities.

The biological activity of TPP compounds is primarily attributed to their ability to accumulate in mitochondria due to the negative membrane potential. This accumulation leads to several biochemical changes:

- Mitochondrial Dysfunction : TPP compounds can disrupt mitochondrial respiration and ATP synthesis, leading to increased reactive oxygen species (ROS) production and subsequent cellular apoptosis .

- Selective Cytotoxicity : The hydrophobicity of the linker plays a critical role in selective cytotoxicity towards cancer cells while sparing non-malignant cells. For instance, studies have shown that TPP derivatives with longer aliphatic chains exhibit enhanced cytotoxic effects on various cancer cell lines including MCF-7 (breast carcinoma) and PC-3 (prostate cancer) .

3.1 Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

- In Vitro Studies : In experiments involving human cancer cell lines, TPP compounds demonstrated significant inhibition of cell growth at low micromolar concentrations. For example, a study reported IC50 values below 10 μM for several TPP derivatives against HST-116 colon cancer cells .

- In Vivo Models : In animal models, TPP-conjugated drugs showed enhanced anti-tumor efficacy when combined with chemotherapeutic agents like Paclitaxel, indicating a synergistic effect when targeting mitochondria .

3.2 Mitochondrial Targeting

TPP compounds are increasingly used in drug delivery systems aimed at mitochondria:

- Drug Delivery Systems : Research has demonstrated that TPP-modified liposomes can effectively deliver chemotherapeutic agents specifically to mitochondria, enhancing drug efficacy while reducing systemic toxicity .

4. Comparative Data on Biological Activity

The following table summarizes the biological activities of various TPP compounds compared to this compound:

| Compound | IC50 (μM) | Target Cells | Mechanism of Action |

|---|---|---|---|

| Pentamethylenebis(triphenylphosphonium) | <10 | HST-116, A375 | Mitochondrial dysfunction |

| Dodecyl-triphenylphosphonium | 250 | MCF-7 | Impaired mitochondrial function |

| Propyl-triphenylphosphonium | <10 | PC-3 | ROS production and apoptosis induction |

5. Conclusion

This compound exhibits promising biological activities primarily through its mitochondrial targeting capabilities. Its ability to selectively induce cytotoxicity in cancer cells while minimizing effects on normal cells positions it as a valuable candidate in cancer therapeutics. Ongoing research into its mechanisms and applications will further elucidate its potential in clinical settings.

Q & A

Basic Questions

Q. What are the standard synthetic routes for Pentamethylenebis(triphenylphosphonium) bromide, and how can purity be optimized?

- Methodology : The synthesis typically involves quaternization of triphenylphosphine with a pentamethylene dibromide precursor under anhydrous conditions. For lab-scale synthesis, refluxing in a polar aprotic solvent (e.g., acetonitrile) at 80–100°C for 12–24 hours is common. Industrial-scale optimization may employ continuous flow synthesis to enhance yield and reduce side products .

- Purity Optimization : Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, dichloromethane/methanol eluent) is recommended. Elemental analysis and ¹H/³¹P NMR should confirm purity (>95%) .

Q. What analytical techniques are recommended for characterizing this compound?

- Primary Methods :

- ¹H/³¹P NMR : To confirm the phosphonium cation structure and alkyl chain integrity. ³¹P NMR typically shows a singlet near δ +20–25 ppm .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode detects the [M-Br]⁺ ion. High-resolution MS (HRMS) verifies molecular formula .

- Elemental Analysis : Matches calculated C, H, and Br percentages within ±0.3% .

Q. What are the stability considerations and optimal storage conditions for this compound?

- Stability : The compound is hygroscopic and sensitive to prolonged heat (>100°C). Decomposition may release HBr, detectable via pH testing .

- Storage : Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C. Desiccants (e.g., silica gel) prevent moisture absorption .

Advanced Research Questions

Q. How does the length of the alkyl chain in bis(triphenylphosphonium) salts influence their reactivity in Wittig reactions?

- Mechanistic Insight : Longer chains (e.g., pentamethylene vs. ethylene) increase steric hindrance, reducing ylide formation kinetics. Ethylene-linked analogs (e.g., 1,2-ethylenebis(triphenylphosphonium) bromide) exhibit faster reactivity due to lower steric demand, but pentamethylene derivatives offer improved solubility in nonpolar solvents .

- Experimental Design : Compare reaction rates and yields in Wittig olefinations using aldehydes (e.g., benzaldehyde) under identical conditions. Monitor via TLC and isolate products for GC-MS analysis .

Q. How can this compound be utilized in mitochondrial targeting for drug delivery systems?

- Biological Mechanism : The triphenylphosphonium cation facilitates accumulation in mitochondria due to the organelle’s negative membrane potential. Conjugation with therapeutic agents (e.g., antioxidants) enhances targeted delivery .

- Validation : Use fluorescence microscopy with rhodamine-tagged derivatives in cell cultures. Quantify mitochondrial uptake via flow cytometry or ICP-MS for phosphorous content .

Q. What strategies mitigate conflicting data in reaction yields when using this compound under varying conditions?

- Data Contradiction Analysis :

- Solvent Effects : Polar solvents (e.g., DMF) may stabilize intermediates but increase side reactions. Compare yields in acetonitrile vs. THF .

- Temperature Control : Higher temperatures accelerate reactions but risk decomposition. Optimize using a temperature gradient (e.g., 60–100°C) with in-situ FTIR monitoring .

Q. What mechanistic insights explain the regioselectivity observed in nucleophilic substitutions involving this compound?

- Reaction Pathways : The bromine atom on the pentamethylene chain undergoes SN2 substitution with strong nucleophiles (e.g., azide, thiols). Steric hindrance from triphenylphosphine groups directs nucleophilic attack to the terminal position .

- Kinetic Studies : Use ¹H NMR to track intermediate formation. Computational modeling (DFT) can predict transition-state geometries .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.